molecular formula C16H9BrClNO3 B14406507 2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene CAS No. 83054-01-7

2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene

Cat. No.: B14406507
CAS No.: 83054-01-7
M. Wt: 378.60 g/mol
InChI Key: QSPBMMGLSGCABK-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a naphthalene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Reduction: Formation of 2-amino-6-(2-chloro-4-nitrophenoxy)naphthalene.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, offering different reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

83054-01-7

Molecular Formula

C16H9BrClNO3

Molecular Weight

378.60 g/mol

IUPAC Name

2-bromo-6-(2-chloro-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C16H9BrClNO3/c17-12-3-1-11-8-14(5-2-10(11)7-12)22-16-6-4-13(19(20)21)9-15(16)18/h1-9H

InChI Key

QSPBMMGLSGCABK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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